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molecular formula C9H5FO2 B168812 5-Fluorobenzofuran-4-carbaldehyde CAS No. 199391-70-3

5-Fluorobenzofuran-4-carbaldehyde

Cat. No. B168812
M. Wt: 164.13 g/mol
InChI Key: KVZVZQXBAPJNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05981572

Procedure details

A solution of the N-methylmorpholine-N-oxide (13.6 g) in acetonitrile (135 ml) containing 3 Å molecular sieves (13.2 g) was stirred at room temperature overnight and cooled in ice. A solution of 4-bromomethyl-5-fluorobenzofuran and 6-bromomethyl-5-fluorobenzofuran (13.33 g) in acetonitrile (35 ml) was added and the mixture stirred at 5° for 4 h. The mixture was filtered and the filtrate evaporated to dryness. Water and ethyl acetate were added to the residue and the organic phase separated, dried and evaporated to give the mixture of aldehydes. The mixture was separated by chromatography on silica (600 g) using a mixture of ethyl acetate and hexane (1:9) as the eluant to give the title compound (A) (2.19 g);
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Name
4-bromomethyl-5-fluorobenzofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
6-bromomethyl-5-fluorobenzofuran
Quantity
13.33 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[N+]1([O-])CC[O:5]CC1.Br[CH2:10][C:11]1[C:16]2[CH:17]=[CH:18][O:19][C:15]=2[CH:14]=[CH:13][C:12]=1[F:20].BrCC1C(F)=CC2C=COC=2C=1>C(#N)C>[F:20][C:12]1[C:11]([CH:10]=[O:5])=[C:16]2[CH:17]=[CH:18][O:19][C:15]2=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
135 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
4-bromomethyl-5-fluorobenzofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C=CC2=C1C=CO2)F
Name
6-bromomethyl-5-fluorobenzofuran
Quantity
13.33 g
Type
reactant
Smiles
BrCC1=CC2=C(C=CO2)C=C1F
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
STIRRING
Type
STIRRING
Details
the mixture stirred at 5° for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
ADDITION
Type
ADDITION
Details
Water and ethyl acetate were added to the residue
CUSTOM
Type
CUSTOM
Details
the organic phase separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
The mixture was separated by chromatography on silica (600 g)
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate and hexane (1:9) as the eluant

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C2C(C=CO2)=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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